

Merestinib Dihydrochloride in DMSO: Technical Support Center

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Compound of Interest

Compound Name: Merestinib dihydrochloride

Cat. No.: B1139136

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation, and handling of **Merestinib dihydrochloride** solutions in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of **Merestinib dihydrochloride** in DMSO?

A1: **Merestinib dihydrochloride** is highly soluble in fresh, anhydrous Dimethyl Sulfoxide (DMSO). The reported solubility is ≥ 100 mg/mL, which corresponds to a molarity of approximately 159.88 mM.^{[1][2]} It is crucial to use high-quality, moisture-free DMSO, as the compound's solubility can be reduced in the presence of water.^[3]

Q2: I'm having trouble dissolving **Merestinib dihydrochloride**. What could be the issue?

A2: Difficulty in dissolving the compound can arise from several factors:

- **DMSO Quality:** DMSO is hygroscopic (absorbs moisture from the air). Using old or previously opened DMSO that has absorbed water can significantly decrease the solubility of **Merestinib dihydrochloride**.^[3] Always use fresh, anhydrous, research-grade DMSO from a newly opened bottle.
- **Compound Hydration:** The dihydrochloride salt form may have absorbed moisture.
- **Temperature:** Solubility can be enhanced by gentle warming.

Q3: What is the recommended procedure for preparing a stock solution?

A3: To ensure complete dissolution and accurate concentration, follow the detailed experimental protocol provided below. The general steps involve adding a precise volume of fresh DMSO to a pre-weighed amount of the compound, followed by vortexing and, if necessary, gentle warming and sonication to facilitate dissolution.^[2]

Q4: How should I store the **Merestinib dihydrochloride** stock solution?

A4: Proper storage is critical to maintain the stability and efficacy of the compound.

- Short-term (1 month): Store aliquots at -20°C.^{[1][4]}
- Long-term (6 months): For maximum stability, store aliquots at -80°C.^{[1][2][4]}
- Important: Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.^{[2][5]} It is best practice to aliquot the stock solution into single-use volumes.

Q5: Can I dissolve **Merestinib dihydrochloride** in water or PBS?

A5: No, Merestinib is reported to be insoluble in water.^[3] An organic solvent like DMSO is required to prepare a stock solution. For aqueous-based assays, the DMSO stock solution must be further diluted in the appropriate buffer or cell culture medium, ensuring the final DMSO concentration is non-toxic to the experimental system (typically <0.5% for cell-based assays).^[5]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Compound precipitates after addition to aqueous buffer/media.	The final concentration of the compound exceeds its solubility limit in the aqueous solution. The final DMSO concentration is too low to keep the compound in solution.	Perform serial dilutions. Ensure the final DMSO concentration is sufficient, but remains non-toxic to your system (e.g., <0.5% in cell culture). ^[5] A stepwise dilution process is recommended to avoid rapid concentration changes. ^[5]
Inconsistent experimental results.	Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles). Inaccurate stock concentration.	Prepare fresh stock solutions from powder. Always use single-use aliquots stored at -80°C. ^[2] ^[5] Re-validate the concentration of your stock solution if it has been stored for an extended period.
Cloudy or hazy solution after dissolving.	Use of non-anhydrous (wet) DMSO. Incomplete dissolution.	Use fresh, anhydrous DMSO from a sealed container. ^[3] Gently warm the solution to 37°C and sonicate in an ultrasonic bath for a short period to aid dissolution. ^[2]

Data Presentation

Table 1: Solubility of **Merestinib Dihydrochloride**

Solvent	Concentration (Mass)	Concentration (Molar)	Reference
DMSO	≥ 100 mg/mL	≥ 159.88 mM	[1][2]
Water	Insoluble	N/A	[3]
Ethanol	100 mg/mL	~159.88 mM	[3]
Molarity calculated using the molecular weight of the dihydrochloride salt (625.45 g/mol).			

Table 2: Kinase Inhibition Profile of Merestinib

Target Kinase	Inhibition Value (IC ₅₀ / K _i)	Reference
c-Met	K _i = 2 nM	[1][3]
AXL	IC ₅₀ = 2 nM	[3][6]
DDR1	IC ₅₀ = 0.1 nM	[3][6]
DDR2	IC ₅₀ = 7 nM	[3][6]
FLT3	IC ₅₀ = 7 nM	[3][6]
MKNK1/2	IC ₅₀ = 7 nM	[3][6]
MERTK	IC ₅₀ = 10 nM	[3][6]
MST1R	IC ₅₀ = 11 nM	[3][6]
ROS1	IC ₅₀ = 23 nM	[3]

Experimental Protocols

Protocol: Preparation of a 100 mM **Merestinib Dihydrochloride** Stock Solution in DMSO

Materials:

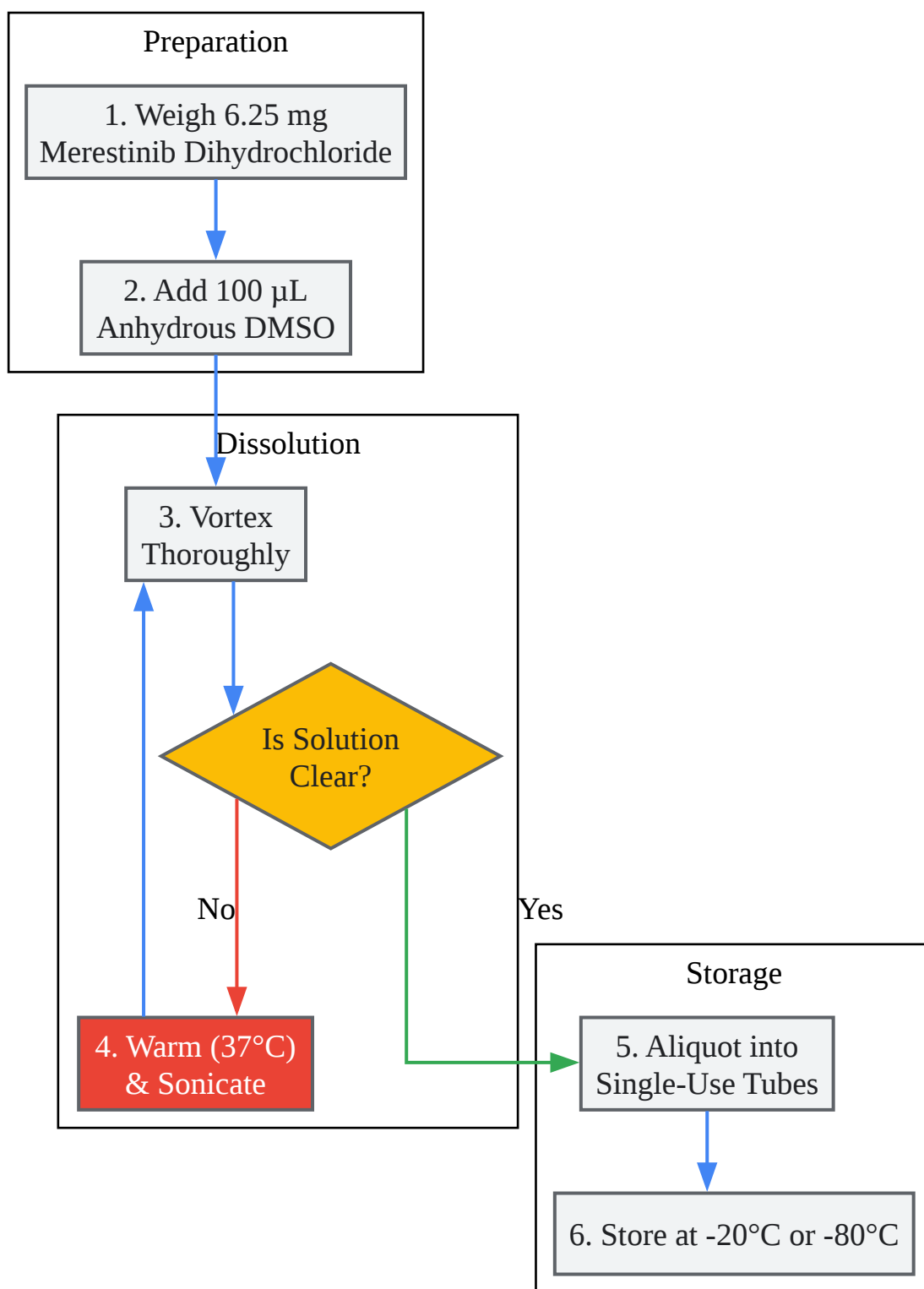
- **Merestinib dihydrochloride** powder (MW: 625.45 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO), research grade
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes
- Vortex mixer
- Ultrasonic bath (optional)
- Water bath or incubator set to 37°C (optional)

Procedure:

- **Weighing:** Accurately weigh 6.25 mg of **Merestinib dihydrochloride** powder and place it into a sterile vial.
- **Solvent Addition:** Using a calibrated pipette, add 100 µL of fresh, anhydrous DMSO to the vial containing the powder.
- **Dissolution:** Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
- **Troubleshooting Dissolution (If Necessary):** If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by brief vortexing.^[2] Alternatively, place the vial in an ultrasonic bath for 5-10 minutes.^[2]
- **Storage:** Once a clear stock solution is achieved, aliquot it into single-use, sterile tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.^{[1][4]}

Visualizations

Experimental Workflow



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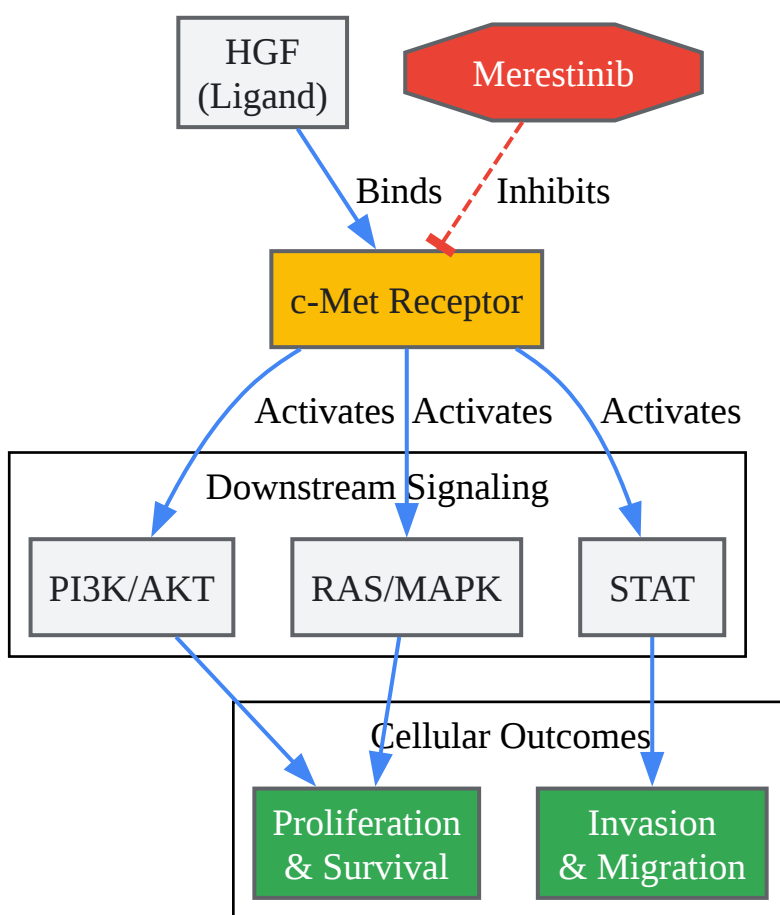
Caption: Workflow for preparing a **Merestinib dihydrochloride** stock solution.

Signaling Pathways Targeted by Merestinib

Merestinib is a multi-kinase inhibitor, primarily targeting the c-Met and AXL receptor tyrosine kinases.^{[3][7]}

c-Met Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers dimerization and autophosphorylation, activating downstream signaling cascades that promote cell growth, survival, and motility.^{[8][9]} Merestinib inhibits this process by blocking the kinase activity of c-Met.^[10]

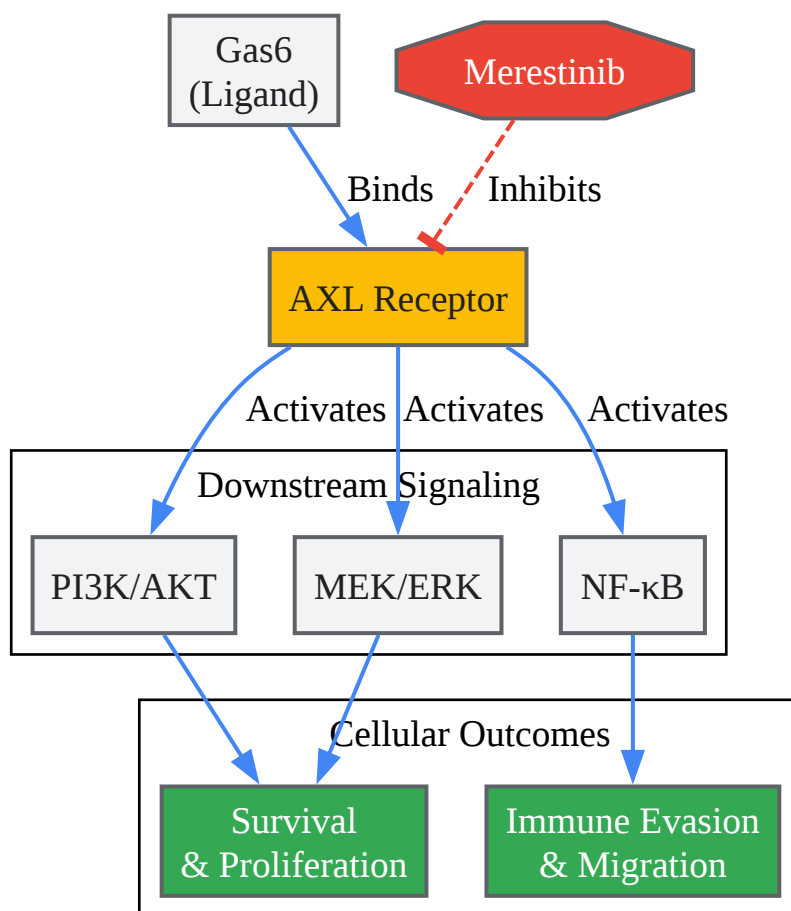


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Caption: Simplified c-Met signaling pathway and the inhibitory action of Merestinib.

AXL Signaling Pathway

Similarly, the binding of the ligand Gas6 to the AXL receptor activates multiple oncogenic pathways.[11][12] Merestinib's potent inhibition of AXL blocks these downstream signals.[3]



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Caption: Simplified AXL signaling pathway and the inhibitory action of Merestinib.

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